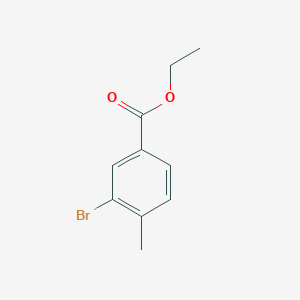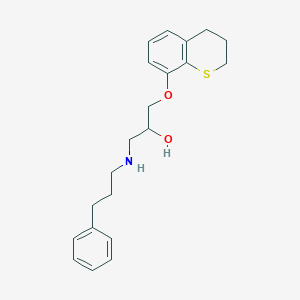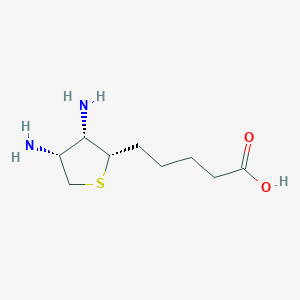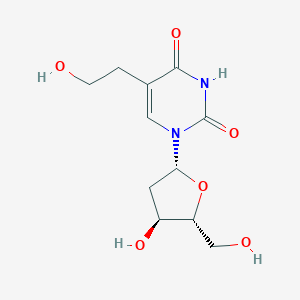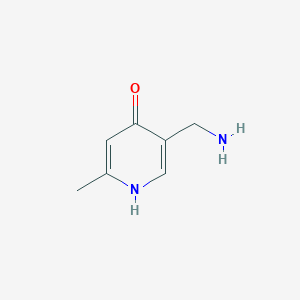
5-(Aminomethyl)-2-methylpyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-2-methylpyridin-4-ol: is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a hydroxyl group at the fourth position, an aminomethyl group at the fifth position, and a methyl group at the second position. Pyridine derivatives are known for their biological activity and their ability to act as ligands for metal ions, making them valuable in various fields such as catalysis, organic electronics, and supramolecular chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-2-methylpyridin-4-ol can be achieved through multi-component reactions. One notable method involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. This three-component reaction provides a flexible approach to highly substituted pyridin-4-ol derivatives . The reaction conditions typically involve the use of a palladium catalyst, which facilitates the formation of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the scalability of the reaction can be improved by employing automated systems and advanced purification techniques.
化学反応の分析
Types of Reactions: 5-(Aminomethyl)-2-methylpyridin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone or aldehyde.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 4-pyridone or 4-pyridinecarboxaldehyde.
Reduction: Formation of 5-(aminomethyl)-2-methylpyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
5-(Aminomethyl)-2-methylpyridin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
作用機序
The mechanism of action of 5-(Aminomethyl)-2-methylpyridin-4-ol involves its interaction with specific molecular targets. The hydroxyl and aminomethyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to act as a ligand allows it to modulate the activity of enzymes and receptors, leading to its observed biological effects.
類似化合物との比較
4-Pyridinol: Lacks the aminomethyl and methyl groups, making it less versatile in terms of chemical reactivity.
2-Methyl-4-pyridinol: Similar structure but lacks the aminomethyl group, resulting in different chemical and biological properties.
5-(Aminomethyl)pyridine: Lacks the hydroxyl and methyl groups, affecting its ability to form hydrogen bonds and coordinate with metal ions.
Uniqueness: 5-(Aminomethyl)-2-methylpyridin-4-ol is unique due to the presence of all three functional groups (hydroxyl, aminomethyl, and methyl), which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
158773-34-3 |
|---|---|
分子式 |
C7H10N2O |
分子量 |
138.17 g/mol |
IUPAC名 |
5-(aminomethyl)-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C7H10N2O/c1-5-2-7(10)6(3-8)4-9-5/h2,4H,3,8H2,1H3,(H,9,10) |
InChIキー |
GARHJQCEMXBXTN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=CN1)CN |
正規SMILES |
CC1=CC(=O)C(=CN1)CN |
同義語 |
4-Pyridinol,5-(aminomethyl)-2-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


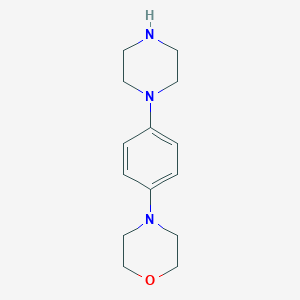
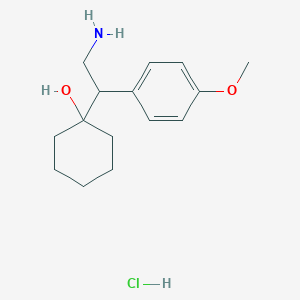
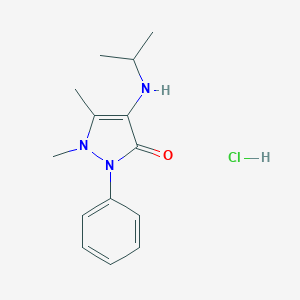
![2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B117867.png)

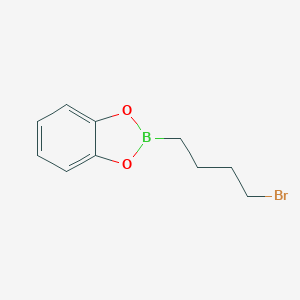

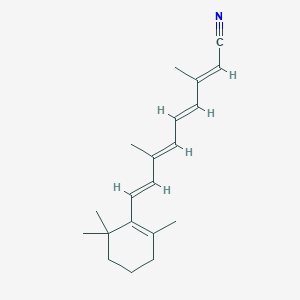
![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B117881.png)
